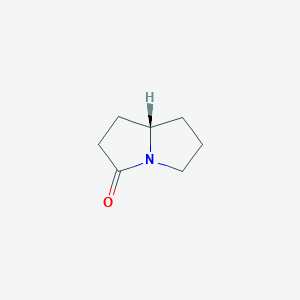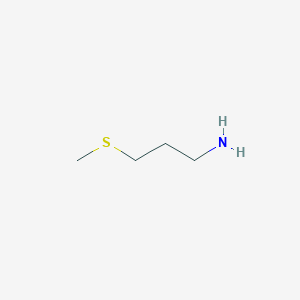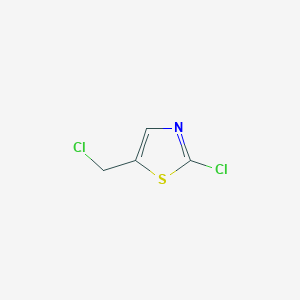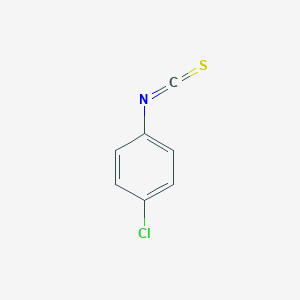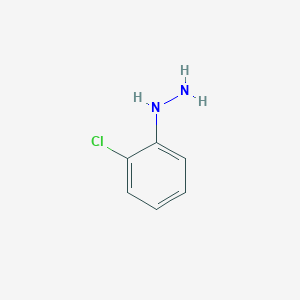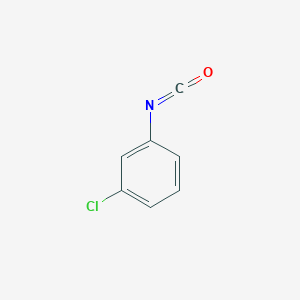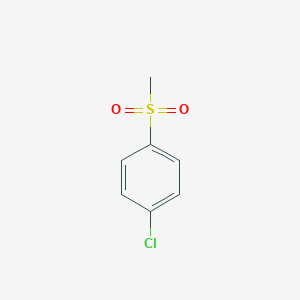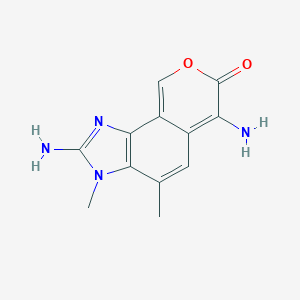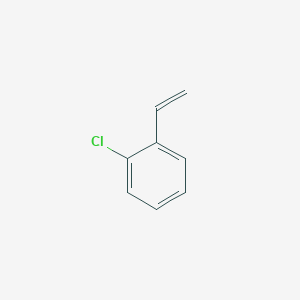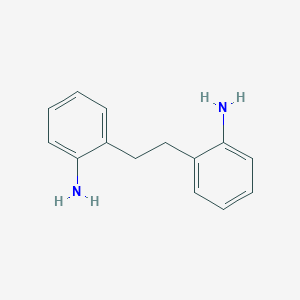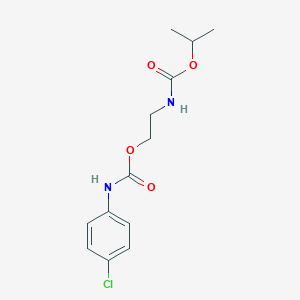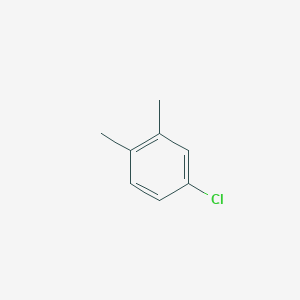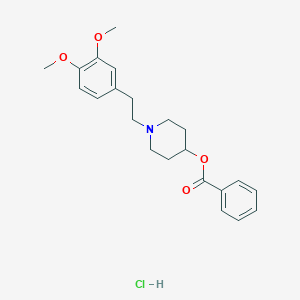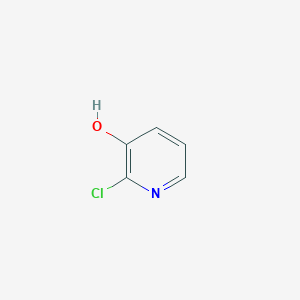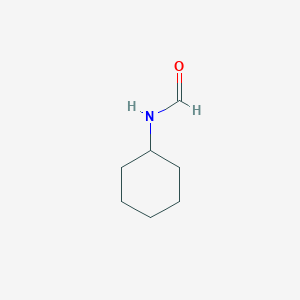
N-Cyclohexylformamide
Descripción general
Descripción
La ciclohexilformamida es un compuesto orgánico con la fórmula química C₇H₁₃NO. Pertenece a la clase de amidas de ácidos carboxílicos secundarias, caracterizadas por la presencia de un grupo formamida unido a un anillo de ciclohexano . Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.
Aplicaciones Científicas De Investigación
La ciclohexilformamida tiene varias aplicaciones de investigación científica. En química, se utiliza como intermedio en la síntesis de varios compuestos orgánicos . En biología, se estudia por sus interacciones con enzimas, como la alcohol deshidrogenasa hepática, donde forma un complejo con NADH . Este compuesto también se utiliza en la síntesis de derivados para la investigación y el desarrollo farmacéuticos . Además, tiene aplicaciones en la industria electrónica como solvente para polímeros conductores y electrodos flexibles .
Mecanismo De Acción
El mecanismo de acción de la ciclohexilformamida implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, se une al complejo de alcohol deshidrogenasa hepática con NADH, asemejándose al complejo de Michaelis para la reducción de aldehído catalizada por la enzima . Esta interacción es crucial para comprender los efectos del compuesto en la actividad enzimática y sus posibles aplicaciones terapéuticas.
Safety and Hazards
N-Cyclohexylformamide is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Recent research has developed a new probe for measuring and visualizing the electric fields inside an enzyme’s active site . This could lead to building custom-tailored synthetic enzymes for industry, as well as greatly advancing the discovery and design of new drugs that interfere with or modulate the function of enzyme targets .
Análisis Bioquímico
Biochemical Properties
N-Cyclohexylformamide binds to the complex of horse liver alcohol dehydrogenase with NADH and is similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme . It is formed during hydration of cyclohexyl isocyanide catalyzed by a novel enzyme isonitrile hydratase from Pseudomonas putida N19-2 .
Molecular Mechanism
This compound’s mechanism of action involves binding to the complex of horse liver alcohol dehydrogenase with NADH . This interaction is similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme
Metabolic Pathways
It’s known that the compound interacts with alcohol dehydrogenase , suggesting a potential role in alcohol metabolism
Métodos De Preparación
La ciclohexilformamida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de ciclohexanona con formamida en condiciones de reacción apropiadas . Esta reacción normalmente requiere una proporción molar específica de los reactivos y condiciones controladas de temperatura y presión para producir ciclohexilformamida. Los métodos de producción industrial pueden implicar el uso de catalizadores y parámetros de reacción optimizados para mejorar el rendimiento y la eficiencia .
Análisis De Reacciones Químicas
La ciclohexilformamida se somete a diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Por ejemplo, se puede oxidar para formar ciclohexil isocianuro utilizando agentes deshidratantes como el fosgeno en presencia de una amina terciaria . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
La ciclohexilformamida se puede comparar con otros compuestos similares, como la formamida y la N-metilformamida. Si bien todos estos compuestos pertenecen a la clase de las formamidas, la ciclohexilformamida es única debido a la presencia de un anillo de ciclohexano, que imparte propiedades químicas y físicas distintas . Esta diferencia estructural influye en su reactividad, solubilidad e interacciones con las moléculas biológicas.
Referencias
Propiedades
IUPAC Name |
N-cyclohexylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227416 | |
| Record name | N-Cyclohexylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
| Record name | N-Cyclohexylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
766-93-8 | |
| Record name | Cyclohexylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylformamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Cyclohexylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclohexylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Cyclohexylformamide acts as an uncompetitive inhibitor of horse liver ADH. [, ] It binds to the enzyme-NADH complex, mimicking the Michaelis complex of aldehyde reduction. [, ] Structurally, the carbonyl oxygen of this compound interacts with the catalytic zinc and forms a hydrogen bond with the hydroxyl group of Ser48 in the enzyme's active site. [, ] The cyclohexyl ring optimizes binding through hydrophobic interactions with surrounding residues. [] This binding prevents the enzyme from converting alcohols to aldehydes, effectively inhibiting its activity. []
ANone: While the provided research papers focus on this compound's interactions with enzymes and its role as an inhibitor, they don't delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.
A: Research suggests that increased sEH activity contributes to hypertension by degrading antihypertensive epoxyeicosatrienoic acids (EETs). [] While N-Cyclohexyl-N-dodecyl urea (NCND), an sEH inhibitor, demonstrated antihypertensive effects in a rat model of angiotensin II-induced hypertension, this compound, a potential metabolite of NCND, did not exhibit similar effects. [] This finding suggests that this compound itself might not be the active component responsible for NCND's antihypertensive action. []
A: The reaction between this compound and bis(trifluoromethyl) ketene leads to the formation of cyclohexyl isonitrile and bis(trifluoromethyl) pyruvic acid cyclohexylamide. [] While the provided abstract lacks details about the reaction mechanism and significance, it highlights a chemical transformation involving this compound, potentially contributing to understanding its reactivity.
A: this compound, alongside other silylamides like N-cyclohexyl(triphenylsilyl)methaneamide and N,N-dimethyl(trimethylsilyl)methaneamide, offers a novel, base-free method for protecting alcohols. [] Under heating or acid catalysis, these silylamides react with alcohols to yield silyl ethers, effectively protecting the alcohol group. [] This method is advantageous due to its high yields, good selectivity, and the formation of easily removable byproducts like this compound or N,N-dimethylformamide. []
A: While the provided abstracts don't directly mention computational studies on this compound, its interaction with horse liver ADH has been investigated using X-ray crystallography and compared with other amides. [, ] These structural studies provide valuable insights into the binding mode and molecular interactions of this compound with its target. [, ] Further computational studies, such as molecular docking or molecular dynamics simulations, could provide a more detailed understanding of the binding energetics and dynamics.
A: Studies on this compound and various N-alkyl amides reveal crucial SAR insights regarding alcohol dehydrogenase inhibition. [] Replacing the cyclohexyl ring with smaller alkyl groups, like propyl or a five-membered lactam ring, reduces inhibitory potency. [] This observation suggests that the cyclohexyl ring's size and hydrophobicity are crucial for optimal binding within the enzyme's hydrophobic pocket. [] Additionally, modifications to the formamide group, such as replacing it with other functional groups, could provide further insights into the SAR and potentially lead to the discovery of more potent and selective inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
